molecular formula C15H14BrNO4 B15248293 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester

3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester

Cat. No.: B15248293
M. Wt: 352.18 g/mol
InChI Key: ZDOQMKYZPKPUDF-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a methoxy group, and a carboxylic acid methyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced at the 4-position through a nucleophilic substitution reaction using methanol and a suitable base.

    Benzyloxylation: The benzyloxy group can be added at the 3-position using benzyl alcohol and a suitable catalyst.

    Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives

    Reduction: De-brominated pyridine derivatives

    Substitution: Amino or thio-substituted pyridine derivatives

Scientific Research Applications

3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It can be used as a probe to study biological pathways and enzyme interactions.

    Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various molecular interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the benzyloxy, bromo, and methoxy groups.

    2-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the benzyloxy, bromo, and methoxy groups.

    2-Bromo-6-methylpyridine: Similar structure but lacks the benzyloxy, methoxy, and carboxylic acid methyl ester groups.

Uniqueness

The uniqueness of 3-Benzyloxy-6-bromo-4-methoxy-pyridine-2-carboxylic acid methyl ester lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications. The presence of the benzyloxy, bromo, and methoxy groups allows for diverse reactivity and potential for creating novel compounds with unique properties.

Properties

IUPAC Name

methyl 6-bromo-4-methoxy-3-phenylmethoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-19-11-8-12(16)17-13(15(18)20-2)14(11)21-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOQMKYZPKPUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1OCC2=CC=CC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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